2-(1,3-Oxazol-5-yl)benzenesulfonamide
Overview
Description
2-(1,3-Oxazol-5-yl)benzenesulfonamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the benzenesulfonamide group in the structure enhances its biological activity, making it a compound of interest in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
2-Oxazol-5-yl-benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with enzymes such as dihydropteroate synthase prevents the incorporation of para-aminobenzoic acid into dihydrofolic acid, which is crucial for bacterial folic acid synthesis . This inhibition leads to the disruption of bacterial cell growth and replication.
Cellular Effects
The effects of 2-Oxazol-5-yl-benzenesulfonamide on cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the compound’s antibacterial activity results in the inhibition of cell wall synthesis and protein production This leads to cell death and the prevention of bacterial proliferation
Molecular Mechanism
At the molecular level, 2-Oxazol-5-yl-benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria . By binding to the active site of the enzyme, it prevents the normal substrate from accessing the site, thereby inhibiting the enzyme’s activity. This inhibition leads to a decrease in folic acid production, which is essential for DNA synthesis and cell division in bacteria.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Oxazol-5-yl-benzenesulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its antibacterial activity over extended periods, although its efficacy may decrease slightly due to gradual degradation. In in vitro studies, the compound has demonstrated sustained inhibitory effects on bacterial growth over several days.
Dosage Effects in Animal Models
The effects of 2-Oxazol-5-yl-benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host organism . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects highlight the importance of determining the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.
Metabolic Pathways
2-Oxazol-5-yl-benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as dihydropteroate synthase, which plays a crucial role in the folic acid synthesis pathway in bacteria The compound’s inhibition of this enzyme disrupts the production of dihydrofolic acid, leading to a decrease in folic acid and subsequent inhibition of DNA synthesis
Transport and Distribution
Within cells and tissues, 2-Oxazol-5-yl-benzenesulfonamide is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilic nature . It may also interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of 2-Oxazol-5-yl-benzenesulfonamide is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm of bacterial cells, where it interacts with dihydropteroate synthase . In mammalian cells, the compound may also localize to the nucleus, where it could potentially affect gene expression and other nuclear processes. The presence of specific targeting signals or post-translational modifications may influence the compound’s localization to particular subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Oxazol-5-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and reduce waste. One approach combines the cyclization and sulfochlorination steps in a one-pot reaction, minimizing the use of corrosive reagents and reducing the number of stages .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Oxazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted oxazole derivatives .
Scientific Research Applications
2-(1,3-Oxazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Oxazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an inhibitor of human carbonic anhydrase II, it binds to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate. This inhibition reduces intraocular pressure, making it effective in treating glaucoma .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
2-(1,3-Oxazol-5-yl)benzenesulfonamide is unique due to its combination of the oxazole ring and benzenesulfonamide group, which enhances its biological activity and specificity. This combination makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .
Properties
IUPAC Name |
2-(1,3-oxazol-5-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-11-6-14-8/h1-6H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFXEFVQNJHUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302936 | |
Record name | 2-(5-Oxazolyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87489-00-7 | |
Record name | 2-(5-Oxazolyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87489-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Oxazolyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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